N-(3-chloro-4-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-13(18)12(17)7-11/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIULALWYKYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound with the molecular formula and a molecular weight of 337.73 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a chloro-fluoro substituted phenyl group and a methoxyphenoxy acetamide moiety, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the 3-chloro-4-fluorophenyl motif have shown significant inhibitory effects against various pathogens, including fungi and bacteria. The incorporation of this motif enhances interactions with target enzymes, such as tyrosinase, which is involved in melanin synthesis in fungi and other organisms .
Anti-inflammatory Effects
In addition to antimicrobial activity, compounds with similar structures have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be elucidated through Structure-Activity Relationship (SAR) studies. These studies often reveal that specific substitutions on the aromatic rings significantly affect the compound's potency against various biological targets. For example, the presence of halogens like chlorine and fluorine has been correlated with increased biological activity due to enhanced lipophilicity and electron-withdrawing effects .
Case Studies
- Tyrosinase Inhibition : A study explored the efficacy of compounds containing the 3-chloro-4-fluorophenyl group in inhibiting tyrosinase from Agaricus bisporus. The results indicated that these compounds bind effectively to the enzyme's active site, leading to significant inhibition of melanin production .
- Antifungal Activity : Another investigation assessed the antifungal properties of related compounds against Cytospora species. Results showed that certain derivatives exhibited moderate to excellent antifungal activity, highlighting the potential application of this compound in agricultural settings .
Summary of Biological Activities
Structure-Activity Relationship Insights
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide demonstrate significant antimicrobial properties. For instance, derivatives of related structures have been tested against various pathogens, showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound may possess similar antimicrobial efficacy.
Antitumor Activity
The compound's structure is indicative of potential antitumor properties. Studies on related phenoxyacetamide derivatives have shown promising results in inhibiting cancer cell growth. For example, modifications in the phenyl and morpholine groups have enhanced cytotoxic effects against several cancer cell lines, including HT29 colon cancer cells . The presence of electron-donating groups appears to be critical for enhancing these effects.
Antimicrobial Evaluation
In a study evaluating derivatives of similar compounds, researchers found that certain structural features significantly contributed to enhanced antibacterial activity. This included modifications that improved membrane penetration and biofilm inhibition capabilities .
Cytotoxicity Assays
Another study focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of specific substituents was found to enhance cytotoxicity, suggesting that this compound could exhibit similar enhancements depending on its substituents .
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Phenoxyacetate | Organic Reaction | Phenol derivative, Acetic acid derivative |
| Chlorination/Fluorination | Halogenation | Chlorine gas, Fluorine gas |
| Formylation | Formylation Reaction | Paraformaldehyde |
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl (-CHO) group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. While specific reagents are not detailed in available literature for this compound, analogous reactions in structurally similar molecules (e.g., 2-(4-formyl-2-methoxyphenoxy)-N-aryl-acetamides) suggest compatibility with standard oxidizing agents like KMnO₄ or CrO₃ .
Key Reaction Pathway :
Condensation with Hydrazine Derivatives
The formyl group participates in hydrazone formation, a critical reaction for synthesizing bioactive derivatives. In a landmark study , 2-(4-formyl-2-methoxyphenoxy)-N-aryl-acetamide analogs were reacted with aryl-quinoline-4-carbonyl hydrazines to yield hydrazone-linked hybrids (e.g., 11a–o ).
Reaction Conditions:
-
Reagents : Aryl-quinoline-4-carbonyl hydrazines
-
Solvent : Ethanol or methanol
-
Temperature : Reflux (~80°C)
Structural Confirmation:
-
¹H-NMR : Peaks at ~12 ppm (–NH–N=), ~10 ppm (–NH), and ~8.5 ppm (N=CH) .
-
Biological Relevance : Derivatives like 11k (IC₅₀ = 26.0 µM) showed potent α-glucosidase inhibition, surpassing the standard drug acarbose (IC₅₀ = 750 µM) .
Table 1: Selected Hydrazone Derivatives and Activity
| Compound | R₁ | R₂ | α-Glucosidase IC₅₀ (µM) |
|---|---|---|---|
| 11k | OCH₃ | 4-CH₂CH₃ | 26.0 ± 0.8 |
| 11f | H | 4-Cl | >750 |
| 11n | OCH₃ | 4-Cl | 48.7 ± 1.2 |
Mechanistic Insight :
-
The hydrazone NH group forms water-mediated H-bonds with Glu304 (45% simulation time) .
-
The methoxy group stabilizes interactions with Phe311 and Arg312 via van der Waals forces .
Reduction of the Formyl Group
Though not explicitly documented for this compound, the formyl group is theoretically reducible to a hydroxymethyl (-CH₂OH) group using agents like NaBH₄ or LiAlH₄ . This modification could enhance solubility or alter bioactivity.
Hypothetical Pathway :
Functionalization of the Acetamide Moiety
The acetamide group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. While direct evidence is lacking, analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)acetamide) show susceptibility to hydrolysis .
Potential Pathway :
Electrophilic Aromatic Substitution (EAS)
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of N-(substituted phenyl)acetamides. Key structural variations among analogs include:
Phenyl Ring Modifications
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): Replaces the formyl-methoxyphenoxy group with a 4-methoxyphenyl, reducing polarity. Molecular weight: 293.72 g/mol vs. ~343.75 g/mol (estimated for the target compound). The absence of the formyl group likely increases hydrophobicity .
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Substitutes the chloro-fluorophenyl with an ethoxyphenyl.
- N-(2,6-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Features dichloro substitution on the phenyl ring, increasing steric hindrance and possibly reducing metabolic stability .
Phenoxy Side Chain Variations
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): Replaces the chloro-fluorophenyl with a nitro group, significantly increasing polarity and hydrogen-bonding capacity. The nitro group may also confer redox activity .
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Substitutes the phenoxy group with a naphthyl moiety, enhancing aromatic stacking interactions but reducing solubility .
Functional Group Additions
N-(3-Chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide ():
Incorporates a perfluorinated sulfanyl group, drastically increasing electronegativity and thermal stability (MW: 385.71 g/mol) .
Physicochemical Properties
Key properties of select analogs are compared below:
Notes:
- The target compound’s formyl group increases polarity, likely lowering Rf values compared to non-polar analogs (e.g., naphthyl derivatives) .
- Melting points for analogs range from 74–84°C, influenced by crystallinity and hydrogen bonding (e.g., intramolecular C–H···O interactions in ) .
Crystallographic and Spectroscopic Data
- Bond Lengths: In N-(4-bromophenyl)acetamide (), C–N bonds (1.347 Å) are shorter than those in non-polar analogs (1.44 Å), reflecting electronic effects of substituents .
- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize crystal packing in analogs like 2-chloro-N-(4-fluorophenyl)acetamide, a feature critical for solubility and melting behavior .
Preparation Methods
Synthetic Routes and Methodological Frameworks
Nucleophilic Substitution Followed by Amide Coupling
The most widely documented method involves a two-step process: (1) synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid and (2) coupling with 3-chloro-4-fluoroaniline.
Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic Acid
The phenoxyacetic acid intermediate is prepared via nucleophilic aromatic substitution between 4-formyl-2-methoxyphenol and chloroacetic acid. Reaction conditions include:
- Base : Potassium hydroxide (KOH, 1.5 eq) in dimethylformamide (DMF) at 80°C for 6 hours.
- Yield : 82–89% after recrystallization from ethanol/water.
Critical parameters:
- Excess chloroacetic acid (1.2 eq) minimizes di-substitution byproducts.
- Anhydrous DMF prevents hydrolysis of the chloroacetate intermediate.
Amide Formation with 3-Chloro-4-fluoroaniline
The acid chloride derivative of 2-(4-formyl-2-methoxyphenoxy)acetic acid reacts with 3-chloro-4-fluoroaniline under Schotten-Baumann conditions:
- Reagents : Phosphorus trichloride (PCl₃, 1.1 eq) in toluene at 0°C to form the acid chloride, followed by dropwise addition of the aniline in aqueous sodium bicarbonate.
- Yield : 74–82% after column chromatography (SiO₂, ethyl acetate/hexanes 1:4).
Mechanistic Insight :
PCl₃ activates the carboxylic acid via formation of a mixed anhydride, which undergoes nucleophilic attack by the aniline’s amine group. The methoxy and formyl substituents remain stable under these conditions due to their electron-withdrawing nature.
One-Pot Tandem Synthesis
A patent-pending method (CN110981803B) describes a one-pot approach combining Ullmann coupling and amidation:
Step 1 : Copper-catalyzed coupling of 3-chloro-4-fluorophenylboronic acid with 2-(4-formyl-2-methoxyphenoxy)acetyl chloride.
- Catalyst : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C.
- Yield : 68% (crude), improving to 91% after activated charcoal treatment.
Step 2 : In situ amidation using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Advantages :
Optimization Strategies and Comparative Analysis
Solvent Effects on Amide Coupling
Comparative studies reveal solvent polarity significantly impacts yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 52 | 88 |
| Xylene | 2.3 | 82 | 95 |
| DCM | 8.9 | 78 | 93 |
Xylene’s low polarity facilitates acid chloride stability, while DCM’s moderate polarity enhances aniline solubility.
Protecting Group Strategies
The formyl group’s reactivity necessitates protection during synthesis:
Acetal Protection
- Reagent : Ethylene glycol (2 eq) and p-toluenesulfonic acid (0.1 eq) in refluxing toluene.
- Deprotection : 2 M HCl in THF/water (4:1) at 50°C.
- Yield Preservation : 89% (protected) → 85% (final deprotected product).
Boron Tribromide-Mediated Demethylation/Reprotection
Analytical Characterization and Validation
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Consumption (kg/kg product) |
|---|---|---|
| 3-Chloro-4-fluoroaniline | 320 | 0.72 |
| PCl₃ | 45 | 0.31 |
| CuI | 1,200 | 0.008 |
Catalyst recycling (CuI) reduces costs by 18% in pilot-scale runs.
Environmental Impact Metrics
- Process Mass Intensity (PMI) : 23.4 (solvents account for 89% of PMI).
- E-factor : 14.7 kg waste/kg product, primarily from solvent recovery.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for N-(3-chloro-4-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves sequential coupling of substituted aromatic precursors. For example, reacting a 4-formyl-2-methoxyphenoxy acetic acid derivative with 3-chloro-4-fluoroaniline under amide-forming conditions (e.g., using coupling agents like EDC/HOBt). Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Solvent : Dichloromethane or DMF for improved solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (toluene) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and what data points are critical?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H-NMR: δ 8.1–8.3 ppm for formyl protons; δ 3.8 ppm for methoxy groups) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~406.8) .
Q. How can researchers optimize reaction yields when introducing the 4-formyl group into the phenoxy moiety?
- Methodological Answer :
- Use Vilsmeier-Haack formylation (POCl₃/DMF) under anhydrous conditions at 80°C for 6–8 hours .
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and quench with ice-water to isolate intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Dose-Response Validation : Re-test compounds in triplicate using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Mechanistic Profiling : Compare target binding (e.g., kinase inhibition assays) to confirm on-target effects .
Q. How do X-ray crystallography and computational modeling elucidate structural and electronic properties?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals dihedral angles (e.g., 10.8° between acetamide and fluorophenyl planes) and hydrogen-bonding networks (N–H···O interactions) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic/electrophilic sites .
Q. What synthetic routes enable selective functionalization of the 4-formyl group for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Reductive Amination : React 4-formyl with primary amines (e.g., benzylamine) using NaBH₃CN in methanol to generate imine derivatives .
- Wittig Olefination : Convert formyl to α,β-unsaturated esters for extended conjugation .
Q. How can researchers address low solubility in pharmacological assays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
